molecular formula C26H24N4O4S B2836074 2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-54-8

2-[3-[[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2836074
CAS RN: 690249-54-8
M. Wt: 488.56
InChI Key: QFMDRZLOKJBNSF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a benzo[de]isoquinoline-1,3-dione moiety, and a dimethoxyphenyl group . These groups are common in many biologically active compounds .

Scientific Research Applications

Ene-Type Reactions and Synthetic Applications

Research demonstrates the versatility of compounds like 4-phenyl-1,2,4-triazoline-3,5-dione in ene-type reactions involving acyl group transfers and addition to unsaturated compounds. These reactions underline the synthetic utility of triazole derivatives in creating complex molecular architectures, which can be pivotal in pharmaceutical and material sciences (Bottomley, Boyd, & Monteil, 1980).

Advanced Synthesis Techniques for Heterocyclic Compounds

A domino protocol was explored for synthesizing benzothiazolylquinoline-2,5-diones and their spiro analogues. This environmentally benign method emphasizes the importance of efficient synthesis routes for heterocyclic compounds, which are essential in drug discovery and material science (Arya, Gupta, & Kumar, 2012).

NMR Characterization and Combi-Molecules

The structural characterization and growth inhibitory potency of a combi-molecule designed to inhibit PARP and damage DNA, through NMR spectroscopy, showcases the application of complex heterocyclic molecules in cancer research. This work emphasizes the role of molecular design in developing therapeutic agents (Senhaji Mouhri et al., 2017).

Pummerer-Type Cyclization

Investigations into Pummerer-type cyclization for synthesizing tetrahydroisoquinoline and benzazepine derivatives underline the synthetic versatility of heterocyclic chemistry. Such studies are crucial for developing new methods to construct complex molecules with potential pharmaceutical applications (Saitoh et al., 2001).

Future Directions

The future research directions for this compound could include studying its synthesis, reactions, and potential biological activity. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

2-[3-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-29-23(17-11-12-20(33-2)21(15-17)34-3)27-28-26(29)35-14-6-13-30-24(31)18-9-4-7-16-8-5-10-19(22(16)18)25(30)32/h4-5,7-12,15H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMDRZLOKJBNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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